molecular formula C21H21ClN6O3 B2855592 2-(4-(5-chloro-2-methoxybenzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide CAS No. 1396749-26-0

2-(4-(5-chloro-2-methoxybenzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

Cat. No.: B2855592
CAS No.: 1396749-26-0
M. Wt: 440.89
InChI Key: MLSSNVYSMQBLJD-UHFFFAOYSA-N
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Description

2-(4-(5-chloro-2-methoxybenzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H21ClN6O3 and its molecular weight is 440.89. The purity is usually 95%.
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Mechanism of Action

Target of Action

It has been reported as an intermediate in the synthesis ofglyburide , a second-generation sulfonylurea antidiabetic agent . Glyburide primarily targets the sulfonylurea receptor 1 (SUR1) on the pancreatic beta cells .

Mode of Action

binding to the SUR1 , leading to the closure of the ATP-sensitive potassium channels on the cell membrane of pancreatic beta cells. This closure depolarizes the cell membrane and opens voltage-dependent calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the release of insulin .

Biochemical Pathways

The compound, being an intermediate in the synthesis of glyburide, may affect the same biochemical pathways. Glyburide primarily affects the insulin signaling pathway . By stimulating the release of insulin, it promotes the uptake of glucose into cells, reducing blood glucose levels .

Pharmacokinetics

It is excreted in the bile and urine .

Result of Action

If it shares properties with glyburide, its action would result in thereduction of blood glucose levels by promoting the release of insulin .

Properties

IUPAC Name

2-[4-[(5-chloro-2-methoxybenzoyl)amino]phenyl]-N-cyclopentyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O3/c1-31-18-11-6-13(22)12-17(18)20(29)23-15-7-9-16(10-8-15)28-26-19(25-27-28)21(30)24-14-4-2-3-5-14/h6-12,14H,2-5H2,1H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSSNVYSMQBLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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